molecular formula C13H23N B14263673 4-Penten-2-yn-1-amine, N,N-dibutyl- CAS No. 137345-27-8

4-Penten-2-yn-1-amine, N,N-dibutyl-

Katalognummer: B14263673
CAS-Nummer: 137345-27-8
Molekulargewicht: 193.33 g/mol
InChI-Schlüssel: YIRAVSVPOXOZQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Penten-2-yn-1-amine, N,N-dibutyl- is an organic compound with the molecular formula C13H23N. It is characterized by the presence of a penten-2-yn-1-amine backbone with two butyl groups attached to the nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-yn-1-amine, N,N-dibutyl- typically involves the reaction of 4-penten-2-yn-1-amine with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 4-Penten-2-yn-1-amine, N,N-dibutyl- involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Penten-2-yn-1-amine, N,N-dibutyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines .

Wissenschaftliche Forschungsanwendungen

4-Penten-2-yn-1-amine, N,N-dibutyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Penten-2-yn-1-amine, N,N-dibutyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Penten-2-yn-1-amine, N,N-dibutyl- is unique due to its specific chemical structure, which includes a penten-2-yn-1-amine backbone with two butyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

137345-27-8

Molekularformel

C13H23N

Molekulargewicht

193.33 g/mol

IUPAC-Name

N,N-dibutylpent-4-en-2-yn-1-amine

InChI

InChI=1S/C13H23N/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4H,1,5-6,8-9,11-13H2,2-3H3

InChI-Schlüssel

YIRAVSVPOXOZQX-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CC#CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.